molecular formula C18H22N2O3S B2691777 1-Methyl-4-((4-(o-tolyloxy)phenyl)sulfonyl)piperazine CAS No. 606944-23-4

1-Methyl-4-((4-(o-tolyloxy)phenyl)sulfonyl)piperazine

Cat. No. B2691777
CAS RN: 606944-23-4
M. Wt: 346.45
InChI Key: ZVFOWOWUUDDIGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-((4-(o-tolyloxy)phenyl)sulfonyl)piperazine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a piperazine derivative that has shown promising results in various studies, making it a popular choice for researchers in the field of biochemistry and pharmacology. In

Scientific Research Applications

Metabolic Pathways and Enzyme Interactions

A study on the novel antidepressant Lu AA21004, which shares a piperazine moiety, revealed insights into its metabolic pathways. This compound undergoes oxidative metabolism involving various cytochrome P450 enzymes, leading to the formation of several metabolites, highlighting the complexity of drug metabolism and the role of piperazine derivatives in pharmaceutical development (Hvenegaard et al., 2012).

Receptor Binding and Pharmacological Activity

Another study focused on the development of adenosine A2B receptor antagonists, utilizing a piperazine derivative to achieve subnanomolar affinity and high selectivity. This research demonstrates the potential of piperazine derivatives in creating highly specific and potent receptor antagonists (Borrmann et al., 2009).

Antibacterial Applications

Research into pyrido(2,3-d)pyrimidine derivatives, incorporating a piperazine group, has shown significant in vitro and in vivo activity against gram-negative bacteria. This highlights the role of piperazine derivatives in developing new antibacterial agents (Matsumoto & Minami, 1975).

Analytical Method Development

A method for determining a non-peptide oxytocin receptor antagonist in human plasma utilized a piperazine derivative, showcasing the use of piperazine-based compounds in analytical chemistry for drug monitoring (Kline, Kusma, & Matuszewski, 1999).

Anticancer Research

Studies on piperazine derivatives have also explored their anticancer potential. For instance, TM208, a piperazine-1-carbodithioc acid derivative, demonstrated significant anticancer activity in rats, underscoring the therapeutic potential of piperazine derivatives in oncology (Jiang et al., 2007).

properties

IUPAC Name

1-methyl-4-[4-(2-methylphenoxy)phenyl]sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-15-5-3-4-6-18(15)23-16-7-9-17(10-8-16)24(21,22)20-13-11-19(2)12-14-20/h3-10H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVFOWOWUUDDIGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-4-((4-(o-tolyloxy)phenyl)sulfonyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.